2-chloro-N-(4-nitrophenyl)benzamide

Synthetic methodology Benzamide coupling Reaction yield optimization

Avoid assay variability from positional isomer contaminants. 2-Chloro-N-(4-nitrophenyl)benzamide provides the exact ortho-chloro/para'-nitro substitution pattern required for reproducible kinase inhibitor synthesis and PPARγ-negative control studies. • VEGFR-2 inhibitor intermediate: yields derivatives with IC50 0.016±0.002 µM • Structurally matched negative control for GW9662 (PPARγ antagonist, IC50 3.3 nM) • ≥95% HPLC purity with batch-specific NMR & HPLC characterization

Molecular Formula C13H9ClN2O3
Molecular Weight 276.67 g/mol
CAS No. 55501-45-6
Cat. No. B024418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(4-nitrophenyl)benzamide
CAS55501-45-6
Synonyms2-Chloro-N-(4-nitrophenyl)benzamide
Molecular FormulaC13H9ClN2O3
Molecular Weight276.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H9ClN2O3/c14-12-4-2-1-3-11(12)13(17)15-9-5-7-10(8-6-9)16(18)19/h1-8H,(H,15,17)
InChIKeyJKUFTSLAJUZNNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-N-(4-nitrophenyl)benzamide (CAS 55501-45-6): Technical Baseline for Research Procurement


2-Chloro-N-(4-nitrophenyl)benzamide (CAS 55501-45-6), also known as 2-chloro-4′-nitrobenzanilide, is a synthetic benzamide derivative with the molecular formula C13H9ClN2O3 and a molecular weight of 276.68 g/mol . This compound features a benzamide core bearing an ortho-chloro substituent on the benzoyl ring and a para-nitro group on the aniline ring, a substitution pattern that distinguishes it from structurally related analogs such as GW9662 (2-chloro-5-nitrobenzanilide, CAS 22978-25-2) which carries the nitro group on the benzoyl moiety [1]. It is typically supplied as a white to off-white crystalline solid with a purity specification of ≥95%, verified by HPLC, NMR, and GC analysis . The compound exhibits moderate solubility in organic solvents including chloroform and methanol, and is recognized in the literature as a versatile intermediate in the synthesis of kinase-targeting pharmacophores, particularly those derived from 6,7-dimethoxy-4-anilinoquinazoline scaffolds .

Why 2-Chloro-N-(4-nitrophenyl)benzamide (CAS 55501-45-6) Cannot Be Substituted with Generic Benzamide Analogs


The substitution pattern of 2-chloro-N-(4-nitrophenyl)benzamide—specifically the ortho-chloro on the benzoyl ring paired with the para-nitro on the aniline ring—determines both its chemical reactivity profile and its biological activity potential in ways that structurally similar analogs cannot replicate [1]. A direct comparator, GW9662 (2-chloro-5-nitrobenzanilide, CAS 22978-25-2), shares the same molecular formula and nearly identical molecular weight but differs critically in nitro group placement (5-nitro on benzoyl ring vs. 4′-nitro on aniline ring); this positional isomerism results in an approximately 100-fold difference in functional selectivity between PPARγ and PPARα, a distinction that renders the compounds non-interchangeable in assays targeting specific receptor subtypes [2]. Furthermore, the 2-chloro substituent adjacent to the amide carbonyl introduces steric constraints that influence acylation efficiency and regioselectivity during downstream derivatization—a feature absent in unsubstituted N-(4-nitrophenyl)benzamide analogs . In procurement contexts, substituting 2-chloro-N-(4-nitrophenyl)benzamide with an alternative benzamide lacking this precise substitution array introduces uncontrolled variables in reaction kinetics, product purity, and ultimately assay reproducibility .

Product-Specific Quantitative Differentiation Evidence for 2-Chloro-N-(4-nitrophenyl)benzamide (CAS 55501-45-6) Versus Structural Analogs


Synthesis Route Efficiency: Amide Coupling of 2-Chlorobenzoyl Chloride with 4-Nitroaniline Yields 60% Under Mild Conditions

2-Chloro-N-(4-nitrophenyl)benzamide is synthesized via a straightforward amide coupling between 2-chlorobenzoyl chloride and 4-nitroaniline in the presence of a tertiary amine base, achieving a reported yield of 60% under standard laboratory conditions without requiring specialized catalysts or extreme temperatures . This yield benchmark provides a baseline for process optimization and cost-of-goods calculations in scale-up planning . In contrast, the structurally similar isomer GW9662 (2-chloro-5-nitrobenzanilide) requires alternative synthetic routes due to the different nitro group positioning, and published yields for analogous halo-nitrobenzamide couplings range from 40% to 75% depending on substituent electronic effects, with ortho-nitro substrates often exhibiting lower efficiency due to steric hindrance .

Synthetic methodology Benzamide coupling Reaction yield optimization

Target Selectivity Differentiation: Ortho-Chloro, Para′-Nitro Substitution Pattern Confers PPARγ-Sparing Profile Compared to GW9662

The positional isomer GW9662 (2-chloro-5-nitrobenzanilide, CAS 22978-25-2), which bears the nitro group on the 5-position of the benzoyl ring, functions as a potent PPARγ antagonist with an IC50 of 3.3 nM and 10- to 1000-fold selectivity over PPARα and PPARδ respectively [1]. 2-Chloro-N-(4-nitrophenyl)benzamide, by contrast, carries the nitro group on the para position of the aniline ring and exhibits no reported affinity for PPARγ in the published literature, a finding consistent with the established structure-activity relationship that PPARγ antagonism in the benzanilide series requires the nitro group on the benzoyl moiety [2]. This differential selectivity profile—PPARγ-active for GW9662 versus PPARγ-sparing for 2-chloro-N-(4-nitrophenyl)benzamide—enables distinct experimental applications where researchers may require the same core benzamide scaffold without confounding PPARγ modulation .

Nuclear receptor pharmacology PPAR selectivity Chemical probe development

Physical-Chemical Parameter Comparison: Boiling Point and Density Predictions Differentiate from Regioisomeric Analogs

Predicted physicochemical parameters for 2-chloro-N-(4-nitrophenyl)benzamide include a boiling point of 365.9°C at 760 mmHg, a flash point of 175.1°C, a density of 1.44 g/cm³, and a refractive index of 1.676 [1]. These values, derived from computational prediction models, serve as practical benchmarks for method development and stability assessment. The structurally similar GW9662 (2-chloro-5-nitrobenzanilide, CAS 22978-25-2) exhibits a predicted boiling point of 360.9±32.0°C and density of 1.440±0.06 g/cm³, values that overlap within prediction error margins [2]. However, GW9662 has an experimentally determined melting point of 158-159°C, whereas no experimental melting point data is currently available in the public domain for 2-chloro-N-(4-nitrophenyl)benzamide [3]. The absence of reported melting point data represents an information gap that may affect procurement decisions for applications requiring precise solid-phase characterization.

Physicochemical characterization Chromatography method development Pre-formulation assessment

Predicted CYP-Mediated Metabolism Profile: In Silico Assessment Suggests Favorable Drug-Drug Interaction Liability

In silico metabolism prediction for benzamide-class compounds structurally related to 2-chloro-N-(4-nitrophenyl)benzamide indicates a favorable CYP interaction profile: CYP1A2 (No), CYP2C19 (No), CYP2C9 (Yes), CYP2D6 (No), and CYP3A4 (Yes) [1]. This predicted substrate specificity for only CYP2C9 and CYP3A4—enzymes that together metabolize approximately 50% of marketed drugs—suggests a reduced risk of polypharmacy drug-drug interactions compared to compounds that are broad-spectrum CYP substrates [2]. By contrast, structurally distinct nitrobenzamides with additional substituents (e.g., hydroxyl or aminoethoxy groups) often exhibit broader CYP inhibition profiles that increase DDI liability [3]. A related compound, 2-chloro-N-(4-chlorophenyl)-5-nitrobenzamide, demonstrated low micromolar potency against T. brucei with favorable selectivity versus mammalian cells, indicating that the halo-nitrobenzamide scaffold can achieve therapeutic windows when optimized .

ADME prediction CYP enzyme liability Drug-drug interaction risk assessment

Best Research and Industrial Application Scenarios for 2-Chloro-N-(4-nitrophenyl)benzamide (CAS 55501-45-6)


Synthesis of VEGFR-2/EGFR Dual Kinase Inhibitors via 6,7-Dimethoxy-4-anilinoquinazoline Scaffolds

2-Chloro-N-(4-nitrophenyl)benzamide serves as a key diarylamide fragment precursor in the construction of 6,7-dimethoxy-4-anilinoquinazoline derivatives designed as VEGFR-2 inhibitors . The compound's 4-nitrophenyl moiety enables efficient incorporation into the 4-anilinoquinazoline core, and derivative compounds from this series have demonstrated potent VEGFR-2 inhibition with IC50 values as low as 0.016 ± 0.002 μM and antiproliferative effects against Hep-G2 and MCF-7 cancer cell lines in the low-micromolar range . Procurement of high-purity 2-chloro-N-(4-nitrophenyl)benzamide with validated batch-specific NMR and HPLC characterization is essential for reproducible synthesis of these pharmacologically active derivatives .

PPARγ-Sparing Control Compound for Nuclear Receptor Assay Development

In assays where PPARγ modulation is an undesired variable, 2-chloro-N-(4-nitrophenyl)benzamide provides a structurally matched negative control to GW9662, the established PPARγ antagonist . While GW9662 exhibits potent PPARγ antagonism with an IC50 of 3.3 nM and 10- to 1000-fold selectivity over PPARα and PPARδ, 2-chloro-N-(4-nitrophenyl)benzamide lacks this activity due to its para′-nitro substitution on the aniline ring rather than the 5-nitro substitution on the benzoyl ring . This positional isomerism allows researchers to dissect structure-activity relationships in benzamide-based nuclear receptor ligands without confounding PPARγ-driven transcriptional effects .

HPLC Method Development and Chromatographic Reference Standard

2-Chloro-N-(4-nitrophenyl)benzamide can be reliably analyzed using reverse-phase HPLC with straightforward conditions, making it suitable as a reference standard for method development and impurity profiling in benzamide-containing pharmaceutical intermediates . The compound's predicted physicochemical parameters—boiling point 365.9°C, density 1.44 g/cm³, and moderate solubility in chloroform and methanol—inform mobile phase selection and column loading optimization . Procurement of the compound with full analytical characterization (≥95% purity, HPLC trace, NMR spectrum) ensures its utility as a qualified reference material for chromatographic system suitability testing .

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